N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
作用機序
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK is a crucial signaling molecule that is involved in the development and survival of B-cells, which play a critical role in the pathogenesis of many types of cancer and autoimmune diseases. ITK is involved in the activation of T-cells, which are also important in the immune response. By inhibiting the activity of BTK and ITK, this compound can prevent the growth and survival of cancer cells and regulate the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on the activity of BTK and ITK in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. In animal models, this compound has demonstrated significant anti-tumor activity and improved survival rates. In addition, this compound has been shown to regulate the immune response in autoimmune diseases, leading to a reduction in inflammation and tissue damage.
実験室実験の利点と制限
The advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide in lab experiments include its high potency and selectivity for BTK and ITK, which allows for precise targeting of these kinases. This compound also has a favorable pharmacokinetic profile, which makes it suitable for oral administration and has a low risk of toxicity. However, one limitation of using this compound in lab experiments is its high cost, which may limit its availability for some research groups.
将来の方向性
For the research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide include the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. In addition, further studies are needed to investigate the potential use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor activity. Finally, more research is needed to explore the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound works by inhibiting the activity of specific kinases that are involved in the growth and survival of cancer cells and the immune response in autoimmune diseases.
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-2-14-18-19-16(24-14)17-15(21)12-6-8-13(9-7-12)25(22,23)20-10-4-3-5-11-20/h6-9H,2-5,10-11H2,1H3,(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFYHAVBUWELEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。